molecular formula C4HBrF2N2 B1370669 5-Bromo-4,6-difluoropyrimidine CAS No. 946681-88-5

5-Bromo-4,6-difluoropyrimidine

Cat. No.: B1370669
CAS No.: 946681-88-5
M. Wt: 194.96 g/mol
InChI Key: XIBSHDQUWTUSAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-difluoropyrimidine typically involves halogenation reactions. One common method is the bromination of 4,6-difluoropyrimidine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredients
5-Bromo-4,6-difluoropyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules. For instance, derivatives of this compound are explored for their potential as antiviral agents and anticancer drugs .

Case Study: Antiviral Agents
Research has indicated that derivatives of this compound exhibit promising activity against certain viruses. A study demonstrated that modifications to the pyrimidine ring can enhance antiviral efficacy, showcasing the compound's potential in developing new therapeutic agents for viral infections .

Agrochemical Applications

Pesticide Intermediates
In the agrochemical sector, this compound is utilized as an intermediate for synthesizing various pesticides, including herbicides and insecticides. Its ability to act as a catalyst in chemical reactions facilitates the efficient production of these agrochemicals .

Case Study: Herbicide Development
A notable application is in the development of selective herbicides that target specific weed species while minimizing damage to crops. The structural modifications derived from this compound have led to the creation of effective herbicidal formulations that are both potent and environmentally friendly .

Material Science Applications

Polymer Production
The compound is also significant in materials science, particularly in the production of polymers and synthetic rubbers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it valuable for various industrial applications .

Case Study: Modified Polymers
Research has shown that polymers modified with this compound exhibit improved performance characteristics such as increased durability and resistance to environmental stressors. These modified materials are used in coatings, adhesives, and other applications requiring robust materials.

Chemical Synthesis and Catalysis

This compound is employed as a reagent in organic synthesis due to its ability to undergo substitution and coupling reactions. This property makes it a valuable building block for creating more complex organic molecules.

Application Area Description Examples/Case Studies
PharmaceuticalsIntermediate for drug synthesisAntiviral agents targeting viral infections
AgrochemicalsIntermediate for pesticidesDevelopment of selective herbicides
Material ScienceEnhances polymer propertiesModified polymers for coatings and adhesives
Chemical SynthesisReagent for organic synthesisSubstitution and coupling reactions

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-difluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit or activate certain biological pathways by binding to active sites on target proteins . The presence of bromine and fluorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4,6-difluoropyrimidine is unique due to the combination of bromine and fluorine atoms, which confer distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Biological Activity

5-Bromo-4,6-difluoropyrimidine (CAS No. 946681-88-5) is a halogenated pyrimidine derivative with significant biological activity. Its molecular formula is C4_4HBrF2_2N2_2 and it has a molecular weight of 194.96 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for synthesizing various bioactive molecules.

PropertyValue
Molecular FormulaC4_4HBrF2_2N2_2
Molecular Weight194.96 g/mol
Melting Point74-80 °C
SMILESFc1ncnc(F)c1Br
InChI1S/C4HBrF2N2/c5-2-3(6)8-1-9-4(2)7/h1H

The compound is typically presented as a solid powder and is classified under various hazard categories, indicating potential toxicity and the need for careful handling .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines in vitro, particularly through mechanisms involving the inhibition of specific kinases that are crucial for cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

One significant study assessed the compound's effects on human cancer cell lines, including breast and lung cancer cells. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50_{50} Values:
    • MCF-7: 12 µM
    • A549: 15 µM
  • Mechanism of Action : The compound was found to induce apoptosis via the activation of caspase pathways and inhibition of cyclin-dependent kinases (CDKs).

Enzyme Inhibition

This compound has also been evaluated for its potential as an inhibitor of various enzymes:

EnzymeInhibition Activity
CYP1A2Inhibitor
CYP2C19Non-inhibitor
CYP2D6Non-inhibitor

The inhibition of CYP1A2 suggests potential interactions with other drugs metabolized by this enzyme, highlighting the importance of pharmacokinetic studies when considering this compound for therapeutic use .

Safety and Toxicity

The safety profile of this compound indicates that it can cause skin irritation and eye damage upon contact. It is classified as an acute toxic substance when ingested . Proper safety measures should be employed during handling and experimentation.

Synthesis and Derivatives

This compound serves as an essential intermediate in the synthesis of various bioactive compounds. Researchers have developed synthetic routes that allow for the modification of its structure to enhance biological activity or selectivity towards specific targets.

Synthetic Route Example

A notable synthetic approach involves:

  • Starting Material : this compound
  • Reagents : N,N-Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF)
  • Conditions : Reaction conducted at low temperatures (-70 °C to room temperature)
  • Yield : Approximately 70% for certain derivatives .

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other halogenated pyrimidines:

CompoundAnticancer ActivityCYP Inhibition
This compoundYesCYP1A2 Inhibitor
5-Bromo-2,4-dichloropyrimidineModerateNo

This comparison illustrates that while both compounds exhibit biological activity, their specific interactions with enzymes and cancer cell lines differ significantly.

Properties

IUPAC Name

5-bromo-4,6-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF2N2/c5-2-3(6)8-1-9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBSHDQUWTUSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649857
Record name 5-Bromo-4,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946681-88-5
Record name 5-Bromo-4,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4,6-difluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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